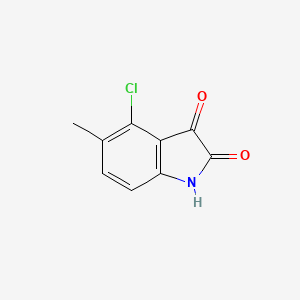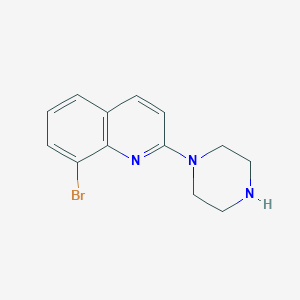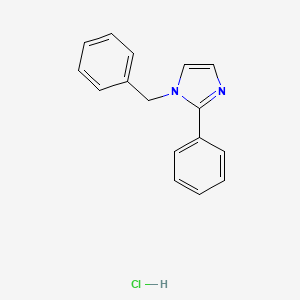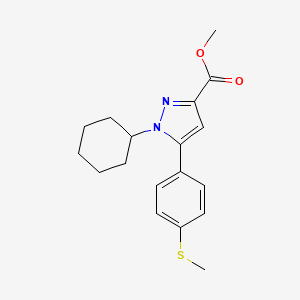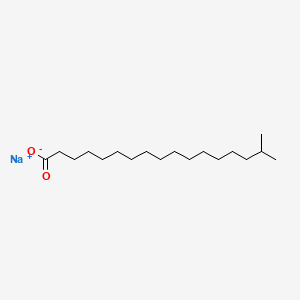
2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid
Übersicht
Beschreibung
“2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid” is an organic compound that belongs to the class of compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The benzyloxy group suggests that there is a benzyl group (a benzene ring attached to a CH2 group) attached to the molecule via an oxygen atom .
Chemical Reactions Analysis
Indoles are aromatic compounds and are relatively stable. They can undergo electrophilic substitution reactions at the C3 position . The benzyloxy group might be susceptible to reactions that involve cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indoles are generally crystalline solids at room temperature, and they have relatively high melting points due to their aromaticity . The presence of the acetic acid group suggests that this compound might display acidic properties .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
One of the applications in analytical chemistry involves the use of Indole-3-acetic acid derivatives as internal standards for mass spectral analysis of plant hormones. Cohen et al. (1986) described the use of Indole-3-acetic acid labeled with in the benzene ring for quantitative analysis by gas chromatography/selected ion monitoring, demonstrating its advantages in nonexchangeability of isotope labels and identical chromatographic properties to the unlabeled compound (Cohen, Baldi, & Slovin, 1986).
Pharmacological Screening
In the pharmacological field, Rubab et al. (2017) conducted a study on the synthesis and pharmacological screening of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related compounds. They reported that these compounds exhibited antibacterial activities and anti-enzymatic potential against various enzymes, indicating their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Organic Synthesis
In organic synthesis, Huang et al. (2019) explored the synthesis of functionalized 7'-arylidenespiro[indoline-3,1'-pyrrolizines] through a three-component reaction, which included the use of indole derivatives. This study highlighted the potential of these compounds in the development of new organic materials with potential applications in drug discovery and material science (Huang et al., 2019).
Material Science
In material science, Stambolieva et al. (1992) reported on the synthesis of 7-benzoxazolonylacetamido desacetoxycephalosporanic acid using a penicillin amidase-catalysed transfer reaction. This work demonstrates the versatility of indole derivatives in synthesizing biologically active molecules with potential applications in material science and biochemistry (Stambolieva et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(20)9-13-10-18-17-14(13)7-4-8-15(17)21-11-12-5-2-1-3-6-12/h1-8,10,18H,9,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIFIILTKLDEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630238 | |
| Record name | [7-(Benzyloxy)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid | |
CAS RN |
99102-25-7 | |
| Record name | [7-(Benzyloxy)-1H-indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

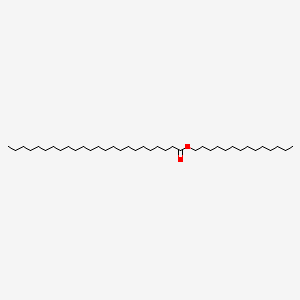

![7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1630083.png)
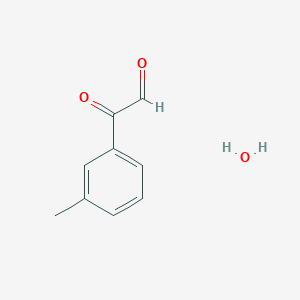

![3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile](/img/structure/B1630089.png)
